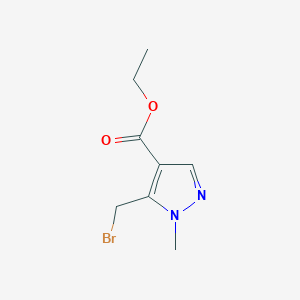

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC20200474

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BrN2O2 |

|---|---|

| Molecular Weight | 247.09 g/mol |

| IUPAC Name | ethyl 5-(bromomethyl)-1-methylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3 |

| Standard InChI Key | BWRLHBUPDPHAQT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)CBr |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CHBrNO) features a pyrazole ring substituted at the 1-position with a methyl group, a bromomethyl group at the 5-position, and an ethyl carboxylate at the 4-position. The bromomethyl (-CHBr) moiety introduces reactivity for further functionalization, making it a valuable intermediate in cross-coupling reactions .

Comparative Physicochemical Data

While direct data for this compound is scarce, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CHBrNO) provides a relevant analog:

The bromomethyl variant likely exhibits higher molecular weight (248.08 g/mol) and altered lipophilicity due to the -CHBr group.

Synthetic Methodologies

Bromination Strategies

The synthesis of brominated pyrazoles often involves electrophilic aromatic substitution or side-chain bromination. For example, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is synthesized via tribromophosphine (PBr)-mediated bromination of a hydroxy precursor . Adapting this method, bromomethylation could involve radical bromination of a methyl group using N-bromosuccinimide (NBS) under UV light .

Key Reaction Steps (Hypothetical Pathway)

-

Precursor Synthesis: Ethyl 1-methyl-1H-pyrazole-4-carboxylate is methylated at the 5-position.

-

Bromomethylation: NBS and a radical initiator (e.g., AIBN) in CCl introduce the bromomethyl group.

-

Purification: Column chromatography isolates the product, with yields estimated at 70–85% based on analogous reactions .

Hydrolysis and Functionalization

The ethyl ester group can be hydrolyzed to a carboxylic acid using NaOH in methanol/water (91% yield) , enabling further derivatization:

Applications in Drug Discovery

Role as a Building Block

Brominated pyrazoles serve as precursors for Suzuki-Miyaura cross-couplings. For instance, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate—a related compound—undergoes palladium-catalyzed coupling to introduce aryl groups . The bromomethyl variant offers additional versatility for nucleophilic substitutions (e.g., with amines or thiols).

Biological Activity

While specific data for this compound is unavailable, pyrazole derivatives exhibit:

-

Antimicrobial Properties: Analogs show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

-

Enzyme Inhibition: CYP1A2 inhibition is noted in similar bromopyrazoles .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield.

-

Biological Screening: Evaluate anticancer and antiviral activity.

-

Green Chemistry: Explore solvent-free bromination using mechanochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume